Methyl 4-amino-2-methylindole-1-carboxylate
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Overview
Description
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Scientific Research Applications
Chemical Synthesis and Reactions
Annulation and Migration Reactions : Indole carboxylic acids/amides, including methyl 4-amino-2-methylindole-1-carboxylate derivatives, are used in [4 + 3]-annulation reactions and exhibit unexpected carboxylate/amide migration. This has implications for the synthesis of complex organic compounds (Selvaraj, Debnath, & Swamy, 2019).
Cycloaddition Reactions for Constrained Tryptophan Analogues : Lewis acid-catalyzed [4 + 2] cycloaddition of vinylindoles with methyl 2-acetamidoacrylate, leading to methyl 3-acetamido-1,2,3,4-tetrahydrocarbazole-3-carboxylate derivatives, is another significant application. This process is useful for creating constrained tryptophan analogues (Rossi et al., 2015).
Analytical Chemistry Applications
Detection of Primary Amines : Methyl 4-amino-2-methylindole-1-carboxylate derivatives can be used to form highly fluorescent isoindole derivatives, effective in detecting primary amines in biological samples through capillary electrophoresis and laser-induced fluorescence signals (Liu, Hsieh, Wiesler, & Novotny, 1991).
Amino Sugar Analysis : These derivatives also serve as precolumn derivatization agents for amino sugars, allowing for their effective detection and quantification (Liu, Shirota, & Novotny, 1991).
Corrosion Inhibition
- Corrosion Inhibition Properties : Heterocyclic diazoles, related to methyl 4-amino-2-methylindole-1-carboxylate, have been explored for their inhibitory properties against acidic iron corrosion. Such applications are important in industrial settings to prevent material degradation (Babić-Samardžija et al., 2005).
Bioorganic Chemistry
Antimicrobial Properties : Novel 2-Amino-4-Methylthiazole analogs, akin to methyl 4-amino-2-methylindole-1-carboxylate, have been developed to combat bacterial and fungal infections. These compounds have shown promising results in inhibiting microbial growth, highlighting their potential in therapeutic applications (Omar et al., 2020).
Synthesis of Antimitotic Agents : The 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus, similar to methyl 4-amino-2-methylindole-1-carboxylate, has been used to synthesize new classes of antimitotic agents and tubulin inhibitors, demonstrating their potential in cancer research (Romagnoli et al., 2008).
Safety And Hazards
The safety data sheet for a similar compound, Methyl indole-4-carboxylate, indicates that it is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 4-amino-2-methylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-8-9(12)4-3-5-10(8)13(7)11(14)15-2/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITZZRHNDILZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-amino-2-methyl-1H-indole-1-carboxylate |
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